4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid, AldrichCPR
Overview
Description
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid, AldrichCPR, is a unique chemical compound provided by Sigma-Aldrich for early discovery research. It has the empirical formula C17H23NO3 and a molecular weight of 289.37 . This compound is part of a collection of unique chemicals and is used primarily in research settings .
Preparation Methods
The synthetic routes and reaction conditions for 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid are not extensively documented. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents.
Chemical Reactions Analysis
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid can be compared with other similar compounds, such as:
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid: This compound has a similar structure but with an ethyl group instead of a propyl group.
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine: Another similar compound with a different functional group
Properties
IUPAC Name |
4-oxo-4-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)propylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-15(18-16(19)9-10-17(20)21)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11,15H,2-6,9-10H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLHZFBRNTYJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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